(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine and chlorine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of these halogen atoms and the diamine group makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Formation of Ethane-1,2-diamine Moiety: The ethane-1,2-diamine group can be introduced through nucleophilic substitution reactions, where an appropriate diamine precursor reacts with the halogenated phenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the diamine group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets and pathways. The presence of halogen atoms and the diamine group allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(5-Bromo-2-iodophenyl)ethane-1,2-diamine
Uniqueness
The uniqueness of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine lies in its specific combination of bromine and chlorine atoms on the phenyl ring, which can impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C8H10BrClN2 |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
XDLGQJBJBKRMHY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Origin of Product |
United States |
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